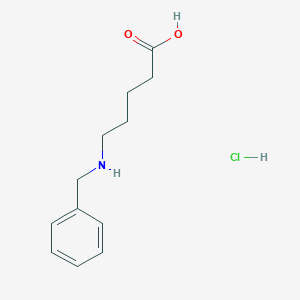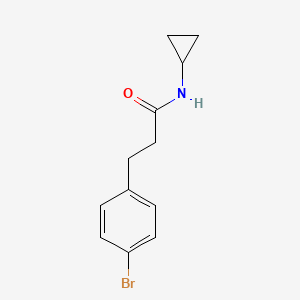
5-(Benzylamino)pentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzylamino)pentanoic acid hydrochloride, also known as BAPTA-Cl, is a compound of increasing importance in the fields of science and industry. It may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .
Synthesis Analysis
The synthesis of a similar compound, 5-Amino-4-oxopentanoic Acid Hydrochloride, was achieved from levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which was subjected to reaction with potassium phthalimide without separation in presence of DMF followed by acidolysis with an overall yield of 44% .Molecular Structure Analysis
The molecular formula of this compound is C12H18ClNO2 . The average mass is 243.730 Da .Chemical Reactions Analysis
This compound may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .Wissenschaftliche Forschungsanwendungen
X-Ray Crystal Structure Analysis
The hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone has been analyzed through X-ray crystal structure analysis, revealing the orientation of methyl and benzylamino groups. This analysis is significant in understanding the molecular structure and properties of the compound (Jones et al., 1968).
Constituent Amino Acids in AM-Toxins
L-forms of amino acids, including derivatives of benzylamino pentanoic acids, have been identified as constituent amino acids in AM-toxins. The study provides insights into the synthesis and resolution of these amino acids, which are critical for understanding their role in biological toxins (Shimohigashi et al., 1976).
Biosynthetic Pathways
Research on the biosynthetic pathways of compounds like 5-(3-Hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid, which are related to benzylamino pentanoic acids, has been conducted. These studies provide insights into the metabolic pathways and natural synthesis of these compounds (Hiraga et al., 1998).
Potential Inhibition of Polyamine Biosynthesis
Investigations into compounds like (+/-)-2,5-Diamino-2-)cyanomethyl)pentanoic acid, a derivative of benzylamino pentanoic acid, for their potential as inhibitors of polyamine biosynthesis have been conducted. Such studies are crucial for understanding the compound's role in inhibiting enzymatic processes (Abdel-monem & Mikhail, 1978).
Asymmetric Synthesis
Research on the asymmetric synthesis of all-carbon benzylic quaternary stereocenters, which involves the use of derivatives of benzylamino pentanoic acids, has been carried out. This research is significant for the development of synthetic methods in chemistry (Fillion & Wilsily, 2006).
Analog of Succinyl Phosphate
Studies on the synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid, which are analogs of Succinyl Phosphate and derivatives of benzylamino pentanoic acids, have been conducted. These studies are essential for understanding the compound's potential as enzyme inhibitors (Weyna et al., 2007).
Zukünftige Richtungen
A study shows that the benzyl-containing selanyl system is a better free radical scavenger than the phenyl-containing selanyl system, highlighting its potential as a potent free radical scavenger . This suggests that 5-(Benzylamino)pentanoic acid hydrochloride and similar compounds could have potential applications in areas where free radical scavenging is beneficial.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with one-electron oxidants, particularly the radiolytically generated hydroxyl radical .
Mode of Action
It’s worth noting that similar compounds, such as 5-(phenylselanyl)pentanoic acid and 5-(benzylselanyl)pentanoic acid, have been investigated for their reactivity towards one-electron oxidants . The reactions of these compounds with hydroxyl radicals led to the formation of transient absorptions .
Eigenschaften
IUPAC Name |
5-(benzylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVDAAVDABCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)





![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)

